![molecular formula C21H30O2 B14304709 4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one CAS No. 113480-03-8](/img/structure/B14304709.png)
4'-Butoxy-4-pentyl-5,6-dihydro[1,1'-biphenyl]-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is an organic compound with a complex structure that includes a biphenyl core, a butoxy group, and a pentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a biphenyl derivative with a butoxy group, followed by the introduction of a pentyl chain. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced techniques such as catalytic hydrogenation and high-pressure reactions can enhance the efficiency and scalability of the synthesis. Quality control measures, including chromatography and spectroscopy, are employed to monitor the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The butoxy and pentyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and organometallic compounds (Grignard reagents) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic effects and use in drug development.
Industry: It is used in the production of specialty chemicals, polymers, and advanced materials.
Mécanisme D'action
The mechanism by which 4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the context of its application, whether in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
4’-Pentyl-4-biphenyl carbonitrile: A related compound with a similar biphenyl core but different functional groups.
4’-Propoxy-biphenyl-4-carbonitrile: Another similar compound with a propoxy group instead of a butoxy group.
4’-Pentyl-biphenyl-4-carboxylic acid: A compound with a carboxylic acid group, offering different chemical properties.
Uniqueness
4’-Butoxy-4-pentyl-5,6-dihydro[1,1’-biphenyl]-3(4H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its butoxy and pentyl groups provide a balance of hydrophobic and hydrophilic properties, making it versatile for various research and industrial uses.
Propriétés
Numéro CAS |
113480-03-8 |
|---|---|
Formule moléculaire |
C21H30O2 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
3-(4-butoxyphenyl)-6-pentylcyclohex-2-en-1-one |
InChI |
InChI=1S/C21H30O2/c1-3-5-7-8-18-9-10-19(16-21(18)22)17-11-13-20(14-12-17)23-15-6-4-2/h11-14,16,18H,3-10,15H2,1-2H3 |
Clé InChI |
LAYTWXKZWWRXOA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC1CCC(=CC1=O)C2=CC=C(C=C2)OCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


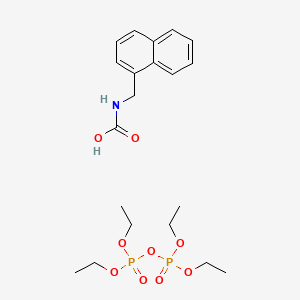
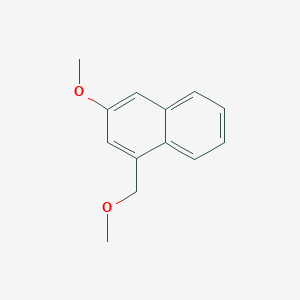
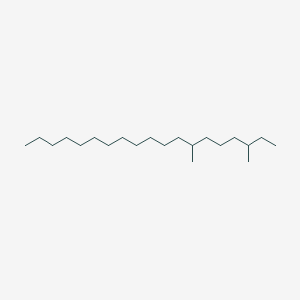

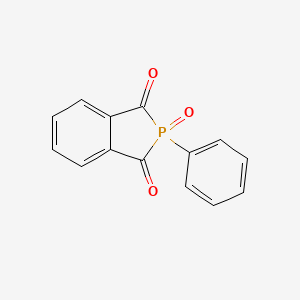

![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
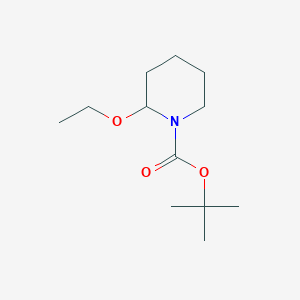
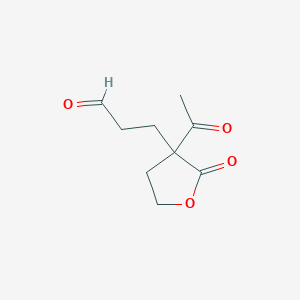
![N-Methyl-N-[3-(piperidin-3-yl)propyl]acetamide](/img/structure/B14304691.png)
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![N-[2,4,5-Trihydroxy-6-(hydroxymethyl)piperidin-3-yl]acetamide](/img/structure/B14304698.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
![4-Isothiazolecarbonitrile, 2,3-dihydro-5-[(2-methylphenyl)amino]-3-oxo-](/img/structure/B14304705.png)
